2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Overview
Description
2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0553392 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Anti-enzymatic Applications
A study focused on synthesizing N-substituted derivatives of ethyl nipecotate, including compounds related to 2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide, reported their antibacterial and anti-enzymatic potential. These compounds showed good inhibitory effects against gram-negative bacterial strains and low potential against the lipoxygenase enzyme. The hemolytic study of these molecules provided insights into their cytotoxic behavior, highlighting their potential as antimicrobial agents with minimal side effects (Nafeesa et al., 2017).
Anti-Urease and Antimicrobial Activities
Another research synthesized 5-aryl thiophenes bearing sulphonylacetamide groups, demonstrating their significant antibacterial and anti-urease activities. These compounds, structurally similar to the compound of interest, were effective against several bacterial strains and showed excellent urease inhibition. This suggests their potential use in treatments against bacteria-induced ulcers and infections (Noreen et al., 2015).
Anticancer Potential
Research into indapamide derivatives, closely related to the target compound, revealed significant pro-apoptotic activity on melanoma cell lines, suggesting potential use in cancer treatment. These compounds exhibited anticancer activity by inhibiting human carbonic anhydrase isoforms, essential for tumor growth and metastasis (Yılmaz et al., 2015).
Antiviral Activity
Studies on thiadiazole sulfonamides, structurally related to the compound , showed specific anti-tobacco mosaic virus activity. This demonstrates the potential application of similar compounds in developing antiviral drugs (Chen et al., 2010).
Properties
IUPAC Name |
2-[3-[(Z)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c18-13-5-7-14(8-6-13)26(24,25)21-20-9-12-10-22(11-17(19)23)16-4-2-1-3-15(12)16/h1-10,21H,11H2,(H2,19,23)/b20-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENSFSXBBHCNHB-UKWGHVSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)/C=N\NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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